Spleen Tyrosine Kinase (Syk) Inhibitory Potency: Patent-Documented Structure–Activity Relationship Context
The compound is explicitly described in US Patent 9,586,931 as a Syk inhibitor within a series of triazole derivatives. Although the patent does not report an isolated IC50 value for this single entity, it provides Syk inhibition data for numerous compounds with a common thiazole–triazole scaffold. These data demonstrate that the combination of a 3-chlorophenyl group on the triazole nitrogen and a 2-methoxyphenyl substituent on the thiazole ring consistently delivers sub-micromolar to nanomolar Syk inhibition, whereas closely related analogs bearing isomeric chloro- or methoxy-group placement show >10-fold reduction in potency [1]. This pattern constitutes a Class-level inference that 1-(3-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine resides within the high-potency region of the structure–activity landscape defined by the patent.
| Evidence Dimension | Syk kinase inhibition (IC50 range inferred from patent SAR) |
|---|---|
| Target Compound Data | Not reported as a single-point value; structural placement indicates expected IC50 <100 nM based on analog data in patent Tables 1–10 |
| Comparator Or Baseline | Closest regio-isomers (e.g., 4-chlorophenyl or 3-methoxy-4-chlorophenyl analogs) with reported IC50 values typically 100–1000 nM |
| Quantified Difference | Approximately 10‑fold potency advantage inferred from multiple matched molecular pairs in the patent SAR tables |
| Conditions | In‑vitro Syk kinase inhibition assay (HTRF or Caliper format; ATP at Km; recombinant human Syk kinase domain) |
Why This Matters
This potency differentiation, while inferred from class SAR, guides procurement by identifying a substitution pattern that maximizes Syk engagement—critical for researchers who require the most potent tool compound from a congested patent chemical space.
- [1] Machacek, M.R., Romeo, E.T., Kattar, S.D., et al. Triazole derivatives of Formula I which are potent inhibitors of spleen tyrosine kinase. US Patent 9,586,931 B2, issued March 7, 2017. Assignees: Merck Sharp & Dohme Corp., Merck Canada Inc. View Source
